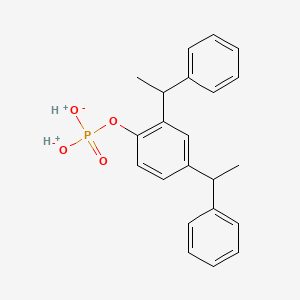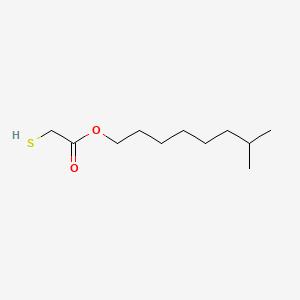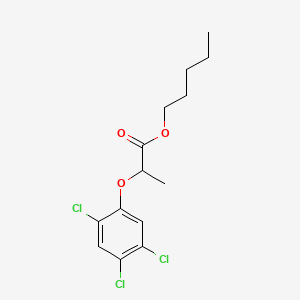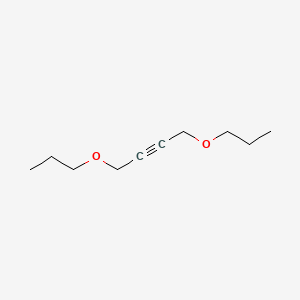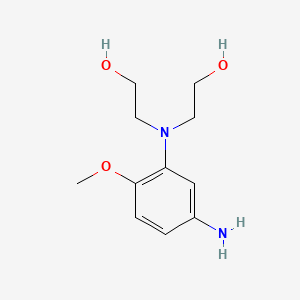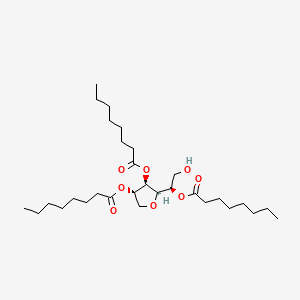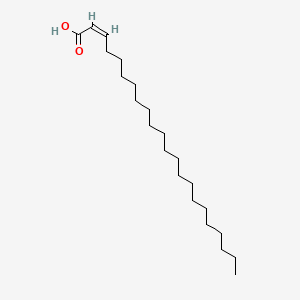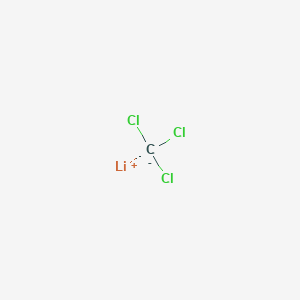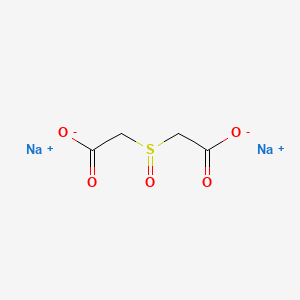
Bis(heptadecanoato-O)hydroxyaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of bis-(Heptadecanoato-o)hydroxyaluminum involves the reaction of heptadecanoic acid with aluminum hydroxide under controlled conditions . The reaction typically requires a solvent such as toluene or hexane and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: : Industrial production of bis-(Heptadecanoato-o)hydroxyaluminum is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high yield and purity. The process involves large-scale reactors and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: : Bis-(Heptadecanoato-o)hydroxyaluminum undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: : In chemistry, bis-(Heptadecanoato-o)hydroxyaluminum is used as a reagent in organic synthesis and as a catalyst in various chemical reactions .
Biology: : In biological research, it is used to study lipid metabolism and as a component in the formulation of certain biological assays .
Medicine: : In medicine, bis-(Heptadecanoato-o)hydroxyaluminum is used in the development of drug delivery systems and as an adjuvant in vaccines .
Industry: : Industrial applications include its use as an emulsifier in food products, a stabilizer in cosmetics, and a component in the production of biodegradable plastics .
Mechanism of Action
The mechanism of action of bis-(Heptadecanoato-o)hydroxyaluminum involves its interaction with cellular membranes and proteins . It acts by forming complexes with lipid molecules, thereby altering membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include aluminum stearate and aluminum palmitate , which also contain aluminum and long-chain fatty acids.
Uniqueness: : Bis-(Heptadecanoato-o)hydroxyaluminum is unique due to its specific fatty acid chain length (heptadecanoic acid) and its ability to form stable complexes with lipids. This makes it particularly useful in applications requiring precise control over lipid interactions.
Properties
CAS No. |
94266-38-3 |
|---|---|
Molecular Formula |
C34H68AlO5 |
Molecular Weight |
583.9 g/mol |
InChI |
InChI=1S/2C17H34O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;;/h2*2-16H2,1H3,(H,18,19);;1H2/q;;+2;/p-2 |
InChI Key |
KJWIBNGDWSCAQQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCCCCC.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)

![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
